molecular formula C21H40N8O5 B067592 Icrocaptide CAS No. 192333-19-0

Icrocaptide

Cat. No. B067592
CAS RN: 192333-19-0
M. Wt: 484.6 g/mol
InChI Key: LPKPGXJXCZNDJO-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icrocaptide is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of solid-phase peptide synthesis. The chemical structure of icrocaptide is composed of a chain of amino acids that are linked together through peptide bonds.

Mechanism of Action

The mechanism of action of icrocaptide is complex and involves multiple pathways. The compound has been shown to interact with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. One of the primary mechanisms of action of icrocaptide is its ability to modulate the immune system, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Icrocaptide has been shown to have a range of biochemical and physiological effects. The compound has been shown to modulate the immune system, leading to a reduction in inflammation. Additionally, icrocaptide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. The compound has also been shown to have a positive effect on glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of icrocaptide is its ability to modulate the immune system, making it a potential therapeutic agent for various diseases. Additionally, the compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. However, there are also some limitations to using icrocaptide in lab experiments. For example, the compound is relatively expensive to synthesize, which can limit its use in large-scale studies.

Future Directions

There are several future directions for icrocaptide research. One potential area of focus is the development of more efficient synthesis methods, which could help to reduce the cost of producing the compound. Additionally, further research is needed to fully understand the mechanism of action of icrocaptide and its potential applications in various fields. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of icrocaptide as a therapeutic agent for various diseases.
Conclusion:
In conclusion, icrocaptide is a peptide-based compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound is synthesized using solid-phase peptide synthesis and has a complex mechanism of action that involves multiple pathways. Icrocaptide has a range of biochemical and physiological effects, including the modulation of the immune system and antioxidant properties. While there are some limitations to using icrocaptide in lab experiments, there are also several future directions for research, including the development of more efficient synthesis methods and further evaluation of the compound's potential applications in various fields.

Synthesis Methods

The synthesis of icrocaptide involves the use of solid-phase peptide synthesis, which is a widely used method for the production of peptides. This method involves the attachment of the first amino acid to a solid support, followed by the successive addition of amino acids through peptide bond formation. The process is repeated until the desired peptide sequence is achieved. The final product is then cleaved from the solid support and purified using various chromatographic techniques.

Scientific Research Applications

Icrocaptide has been studied extensively for its potential applications in various fields. One of the most significant applications of icrocaptide is in the field of drug discovery. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

192333-19-0

Molecular Formula

C21H40N8O5

Molecular Weight

484.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H40N8O5/c1-2-28(17(30)13-23)16(8-3-4-10-22)19(32)29-12-6-9-15(29)18(31)27-14(20(33)34)7-5-11-26-21(24)25/h14-16H,2-13,22-23H2,1H3,(H,27,31)(H,33,34)(H4,24,25,26)/t14-,15-,16-/m0/s1

InChI Key

LPKPGXJXCZNDJO-JYJNAYRXSA-N

Isomeric SMILES

CCN([C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)CN

SMILES

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN

Canonical SMILES

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN

sequence

GKPR

synonyms

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethyl-amino]hexanoyl] pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic aci d

Origin of Product

United States

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